molecular formula C13H19NO8 B576525 (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate CAS No. 13998-27-1

(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate

Cat. No.: B576525
CAS No.: 13998-27-1
M. Wt: 317.294
InChI Key: NHKOTKKHHYKARN-KZKMUFAMSA-N
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Description

(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate is a chemical compound widely used in the pharmaceutical industry. It is an alpha-1 adrenergic receptor agonist, primarily utilized for its vasoconstrictive properties. This compound is often employed in the treatment of hypotension, nasal congestion, and as a mydriatic agent in ophthalmology .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be synthesized through several methods. One common approach involves the chlorination of a precursor compound, followed by chiral reduction, amination, and salification . The process typically includes:

    Chlorination Reaction: The precursor compound undergoes chlorination.

    Chiral Reduction Reaction: The chlorinated compound is reduced using chiral catalysts.

    Amination and Salification: The reduced compound is aminated and then converted into its tartrate salt form through salification.

Industrial Production Methods: Industrial production of phenylephrine tartrate often involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, meeting the standards set by pharmacopoeias .

Chemical Reactions Analysis

Types of Reactions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:

    Oxidation: Phenylephrine can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: Phenylephrine can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed:

Scientific Research Applications

(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:

Mechanism of Action

(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate exerts its effects by acting as an alpha-1 adrenergic receptor agonist. This interaction leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. In ophthalmology, it induces mydriasis by contracting the dilator muscles of the iris .

Comparison with Similar Compounds

(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be compared with other adrenergic agonists such as:

    Pseudoephedrine: Another nasal decongestant with a similar mechanism but different pharmacokinetics.

    Norepinephrine: A potent vasoconstrictor used in critical care settings.

    Ephedrine: A compound with both alpha and beta adrenergic activity, used for its stimulant effects.

Uniqueness: this compound is unique due to its selective alpha-1 adrenergic receptor activity, making it particularly effective for localized vasoconstriction without significant central nervous system stimulation .

Properties

CAS No.

13998-27-1

Molecular Formula

C13H19NO8

Molecular Weight

317.294

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1

InChI Key

NHKOTKKHHYKARN-KZKMUFAMSA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(S)-(beta-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate

Origin of Product

United States

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